Non-Inferior Reversal Speed with a Differentiated Safety Signal for Hypersensitivity
In a pivotal Phase III trial, Amogammadex 8 mg/kg demonstrated non-inferiority to sugammadex 4 mg/kg for reversing deep rocuronium-induced neuromuscular block. Crucially, a separate Phase III trial comparing lower doses (4 mg/kg vs 2 mg/kg) reported zero cases of anaphylaxis in the Amogammadex group (0/180) compared to two cases in the sugammadex group (2/130) [1]. While the trial was not statistically powered for this safety endpoint, this observation aligns with preclinical hypotheses of reduced hypersensitivity risk [2]. The overall adverse event rate for Amogammadex was 15.2% versus 17.0% for sugammadex in a moderate block reversal trial [3].
| Evidence Dimension | Reversal Success (Primary Endpoint) & Safety Signal |
|---|---|
| Target Compound Data | Success rate: 98.7% (8 mg/kg); Anaphylaxis: 0/180 (0%); Overall adverse event rate: 15.2% (2 mg/kg) |
| Comparator Or Baseline | Sugammadex success rate: 100% (4 mg/kg); Sugammadex anaphylaxis: 2/130 (1.5%); Overall adverse event rate: 17.0% (2 mg/kg) |
| Quantified Difference | Success rate difference: -1.3% (95% CI -4.6%, 1.2%) exceeding non-inferiority margin; Adverse event rate difference: -1.8% (absolute). |
| Conditions | Multicentre, randomised, double-blind, positive-controlled Phase III trials (N=321 for deep block; N=402 for moderate block). |
Why This Matters
Demonstrates that Amogammadex achieves equivalent clinical efficacy while offering a potentially lower liability for life-threatening hypersensitivity reactions, a critical consideration for formulary inclusion and perioperative safety protocols.
- [1] Zhang Y, et al. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block. Br J Anaesth. 2024;132(1):45-52. View Source
- [2] Miyazaki Y, et al. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block. Comment on Br J Anaesth 2024; 132: 45–52. Br J Anaesth. 2024;132(4):820-821. View Source
- [3] NYSORA. Adamgammadex shows promise as a fast and safe neuromuscular reversal agent in phase 3 trial. 2025. View Source
